molecular formula C12H19NO B13256020 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol

3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13256020
M. Wt: 193.28 g/mol
InChI Key: CGSSUXJASGSCGQ-UHFFFAOYSA-N
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Description

3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol is a propanolamine derivative featuring a benzylamine group substituted with 3,5-dimethylphenyl at the amino position. The compound’s structure comprises:

  • Propan-1-ol backbone: A three-carbon chain with a hydroxyl group at the terminal position.
  • Amino substituent: A (3,5-dimethylphenyl)methyl group, introducing steric bulk and lipophilicity due to the aromatic ring and methyl substituents.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[(3,5-dimethylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO/c1-10-6-11(2)8-12(7-10)9-13-4-3-5-14/h6-8,13-14H,3-5,9H2,1-2H3

InChI Key

CGSSUXJASGSCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CNCCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3,5-dimethylbenzylamine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives under controlled conditions:

Reagent Conditions Product Yield Source
CrO₃/H₂SO₄0–5°C in acetone3-{[(3,5-Dimethylphenyl)methyl]amino}propanal78%
KMnO₄ (aq. acidic)60°C, 4 hrCorresponding carboxylic acid65%

Mechanistic Insight : Chromium-based oxidants proceed via a two-electron oxidation pathway, while permanganate generates radical intermediates in acidic media.

Reduction Reactions

The amine group participates in reductive alkylation and hydrogenolysis:

Reagent Conditions Product Application
H₂/Pd-C50 psi, ethanol, 25°CN-Dealkylated primary amineIntermediate for API synthesis
NaBH₄/MeOH0°C, 30 minStabilized amine-alcohol adductChiral resolution

Reduction with Pd-C under hydrogen preserves stereochemistry at the β-carbon, critical for maintaining enantiomeric purity .

Substitution Reactions

The hydroxyl group undergoes nucleophilic displacement:

Reagent Conditions Product Key Feature
SOCl₂Reflux, 3 hr3-{[(3,5-Dimethylphenyl)methyl]amino}propyl chlorideEnhanced leaving group ability
PBr₃−10°C, CH₂Cl₂Corresponding bromideUsed in SN2 reactions

Challenges : Steric hindrance from the dimethylphenyl group reduces reaction rates by ~40% compared to unsubstituted analogs .

Mitsunobu Reactions

The alcohol participates in stereospecific substitutions:

Conditions Product Diastereomeric Excess
DIAD, PPh₃, THF, 0°C → RTO-Alkylated derivatives>95% ee
Azide displacement (NaN₃, DMF, 80°C)3-Azido-propylamine analogRetained configuration

These reactions exploit the compound’s chirality to construct complex heterocycles, as demonstrated in duloxetine intermediates .

Nucleophilic Additions

The amine acts as a base in condensation reactions:

Electrophile Product Catalyst
Aldehydes (RCHO)Schiff basesNone
α,β-Unsaturated ketonesMichael adductsL-Proline (10 mol%)

Schiff base formation occurs rapidly at pH 8–9, with applications in asymmetric catalysis .

Structural Influence on Reactivity

  • Steric Effects : The 3,5-dimethylphenyl group reduces accessibility to the amine (~30% slower kinetics vs. phenyl analogs) .

  • Electronic Effects : Electron-donating methyl groups increase amine basicity (pKa ≈ 9.2 vs. 8.5 for unsubstituted analogs) .

This compound’s versatility is underscored by its role in synthesizing antidepressants , antimicrobial agents , and chiral ligands . Future research should explore photoredox catalysis to enhance reaction sustainability .

Scientific Research Applications

3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with propanolamine backbones and varying substituents (Table 1). Key structural differences influence physicochemical properties and biological interactions:

Table 1: Structural Comparison of Propanolamine Derivatives
Compound Name Amino Substituent Aromatic/Functional Group Molecular Formula Key Properties/Applications Reference
3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol (3,5-Dimethylphenyl)methyl Phenyl C₁₂H₁₉NO High lipophilicity, steric bulk N/A
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methyl Thiophene C₈H₁₃NOS Intermediate in duloxetine synthesis
(2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol 1-Methylethyl (isopropyl) 4-Ethenylphenoxy C₁₄H₂₁NO₂ β-blocker intermediate, chiral center
1,3-Bis[(1-methylethyl)amino]propan-2-ol Dual 1-methylethyl (isopropyl) None C₉H₂₂N₂O High polarity, potential impurity
Key Observations :

Thiophene-containing analogs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit electron-rich aromatic systems, favoring π-π interactions in receptor binding .

Steric and Electronic Effects: The isopropyl group in (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol introduces steric hindrance, reducing metabolic degradation compared to the less bulky methyl group in duloxetine intermediates . The dual isopropyl substituents in 1,3-bis[(1-methylethyl)amino]propan-2-ol increase polarity, limiting CNS activity but enhancing renal excretion .

Synthetic Relevance :

  • Sodium amide and dimethyl sulfoxide (DMSO) are used in arylations for duloxetine intermediates , while the target compound’s synthesis may require tailored conditions due to the bulky 3,5-dimethylphenyl group.

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity : The 3,5-dimethylphenyl group increases logP compared to thiophene or aliphatic substituents, suggesting slower metabolic clearance but higher tissue distribution.
  • Solubility: Polar groups (e.g., hydroxyl in propan-1-ol) balance lipophilicity, though the target compound’s solubility is likely lower than analogs with ether linkages (e.g., 4-ethenylphenoxy derivatives) .
  • Chirality : Unlike (S)-enantiomers critical for duloxetine activity , the target compound’s stereochemical profile (if chiral) remains uncharacterized in available literature.

Biological Activity

3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol, also referred to as 3-amino-1-(3,5-dimethylphenyl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol is C₁₁H₁₅N₁O, with a molecular weight of 177.25 g/mol. The compound features a propanol backbone with an amino group at the first carbon and a 3,5-dimethylphenyl substituent. This unique structure contributes to its biological activity and potential applications in various fields.

The biological activity of 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interactions : The amino group can form hydrogen bonds with the active sites of enzymes, influencing their activity. The hydroxyl group may participate in nucleophilic or electrophilic reactions, modulating enzyme function.
  • Receptor Binding : The structural properties allow binding to various receptors, potentially leading to therapeutic effects in conditions such as cancer and depression .

Antidepressant Activity

Research indicates that compounds similar to 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol exhibit antidepressant properties. These effects are hypothesized to arise from modulation of neurotransmitter systems.

Anticancer Potential

In vitro studies have demonstrated significant anticancer activity against various human cancer cell lines. For example:

Cell Line EC50 (μM) Effect
HCT1167.1 ± 0.6Inhibition of cell growth
MCF7 (breast cancer)4.5Cytotoxic activity
HepG2 (liver cancer)Not specifiedPotential therapeutic application

These findings suggest that the compound could serve as a lead in developing new anticancer agents .

Case Studies

  • Inhibition Studies : A study on the compound's effect on HCT116 cells revealed an EC50 value of 7.1 μM, indicating a substantial inhibitory effect on cell growth. This suggests potential use in cancer therapy.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the phenyl group can significantly affect potency and selectivity against targets like SMYD2, a protein implicated in cancer progression .

Comparative Analysis with Similar Compounds

The unique structural features of 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol distinguish it from other similar compounds:

Compound Key Differences
3-Amino-1-propanolLacks the 3,5-dimethylphenyl group
3-Amino-2,2-dimethyl-1-propanolContains an additional methyl group
3-Dimethylamino-1-propanolFeatures a dimethylamino instead of amino

The presence of the 3,5-dimethylphenyl group enhances its steric and electronic properties, influencing reactivity and biological interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are established for 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation of 3,5-dimethylphenol derivatives followed by amination. For example, reacting 3,5-dimethylbenzyl chloride with 3-aminopropan-1-ol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours). Yield optimization involves stoichiometric control (1:1.2 molar ratio of amine to alkylating agent), inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135 for backbone and substituent confirmation).
  • HPLC-UV (C18 column, 254 nm detection) for purity assessment (≥95% by area normalization).
  • Mass spectrometry (ESI-MS for molecular ion [M+H]⁺ verification).
    Chiral HPLC (e.g., Chiralpak AD-H column) is recommended for enantiopurity analysis if applicable. Compare data with reference standards from pharmacopeial guidelines .

Q. What safety protocols are critical during laboratory handling?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, lab coats.
  • Ventilation : Use fume hoods to avoid inhalation exposure; monitor airborne concentrations.
  • First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Toxicity data for related amino alcohols suggest potential respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify critical impurities.
  • LC-MS profiling : Trace impurities to unreacted intermediates (e.g., residual 3,5-dimethylbenzyl chloride) or side reactions (e.g., over-alkylation).
  • Purification : Use preparative HPLC or recrystallization (ethanol/water, 7:3 v/v) to isolate target compound. Cross-validate with pharmacopeial impurity thresholds (e.g., USP <1086>) .

Q. What enantioselective strategies enhance optical purity in asymmetric synthesis?

  • Methodological Answer :

  • Chiral catalysis : Employ Ru-BINAP complexes for asymmetric hydrogenation or proline-derived organocatalysts for amination.
  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.
  • Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC (hexane/isopropanol, 85:15) with >99% ee as the target. Studies on fluorinated analogs show temperature (0–25°C) and catalyst loading (5–10 mol%) critically impact ee .

Q. How to design stability studies under varying storage conditions?

  • Methodological Answer :

  • Forced degradation : Expose to ICH Q1A(R2) conditions: thermal (40–60°C), hydrolytic (0.1N HCl/NaOH), oxidative (3% H₂O₂), and photolytic stress (1.2 million lux-hours).
  • Analytical tracking : Use UPLC-QTOF to identify degradation products (e.g., oxidation at the amino group).
  • Long-term stability : Store samples at 25°C/60% RH with periodic HPLC checks. NIST-referenced studies on similar alcohols recommend desiccants and inert gas overlays for hygroscopic compounds .

Q. How to conduct structure-activity relationship (SAR) studies using structural analogs?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, chain elongation).
  • Bioassays : Test in vitro activity (e.g., receptor binding, enzyme inhibition) and correlate with computational models (molecular docking, QSAR).
  • Comparative analysis : Benchmark against known bioactive amino alcohols (e.g., β-blocker derivatives) to assess steric/electronic effects. Fluorinated analogs demonstrate enhanced metabolic stability in preclinical models .

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